Pentafluoroethyl methyl ether
Overview
Description
Pentafluoroethyl methyl ether is a chemical compound with the molecular formula C3H3F5O. It is known for its unique properties, including a low boiling point and high density. This compound is used in various scientific and industrial applications due to its stability and reactivity.
Mechanism of Action
Target of Action
Pentafluoroethyl methyl ether, also known as 1,1,1,2,2-Pentafluoro-2-methoxyethane
Mode of Action
Ethers, in general, undergo cleavage reactions when exposed to strong acids . This reaction involves the protonation of the ether oxygen, forming a good leaving group that can be eliminated as part of an SN2, SN1, or E1 reaction mechanism . The mechanistic pathway is primarily determined by the strong acid used and the type of substituents attached to the ether .
Result of Action
Long-term exposure to ethers can cause eye irritation and skin dryness and irritation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of strong acids can trigger the cleavage of the ether . Additionally, the compound should be handled in well-ventilated areas to prevent the accumulation of vapors . It should also be kept away from strong oxidizing agents, acids, and oxygen .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentafluoroethyl methyl ether can be synthesized through several methods, including the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride .
Industrial Production Methods: Industrial production of ethers, including this compound, often involves sulfuric-acid-catalyzed reactions of alcohols. This method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes .
Chemical Reactions Analysis
Types of Reactions: Pentafluoroethyl methyl ether undergoes several types of chemical reactions, including:
Acidic Cleavage: This reaction involves the cleavage of the ether bond using strong acids like hydrobromic acid or hydroiodic acid.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, ethers generally resist oxidation and reduction under mild conditions.
Common Reagents and Conditions:
Acidic Cleavage: Hydrobromic acid or hydroiodic acid in aqueous solutions.
Oxidation and Reduction: Strong oxidizing or reducing agents under controlled conditions.
Major Products:
Acidic Cleavage: The major products are typically an alcohol and an alkyl halide.
Scientific Research Applications
Pentafluoroethyl methyl ether is used in various scientific research applications, including:
Chemistry: As a solvent and reagent in organic synthesis.
Biology: In studies involving fluorinated compounds and their interactions with biological systems.
Industry: Used in the production of fluorinated polymers and other materials
Comparison with Similar Compounds
Ethyl Methyl Ether: Similar in structure but lacks the fluorine atoms, resulting in different physical and chemical properties.
Diethyl Ether: Commonly used as a solvent and anesthetic, but less reactive due to the absence of fluorine atoms.
Tetrahydrofuran: A cyclic ether with different reactivity and applications.
Uniqueness: Pentafluoroethyl methyl ether is unique due to the presence of fluorine atoms, which impart high stability and reactivity. This makes it particularly useful in applications requiring inertness and resistance to degradation .
Properties
IUPAC Name |
1,1,1,2,2-pentafluoro-2-methoxyethane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F5O/c1-9-3(7,8)2(4,5)6/h1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDWNCOAODIANN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F5OCH3, C3H3F5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871517 | |
Record name | Pentafluoromethoxyethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20871517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22410-44-2 | |
Record name | Pentafluoromethoxyethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022410442 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentafluoromethoxyethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20871517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1,2,2-pentafluoro-2-methoxyethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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